![molecular formula C29H24BrN2P B14280524 [([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide CAS No. 121955-17-7](/img/structure/B14280524.png)
[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([2,2’-Bipyridin]-5-yl)methylphosphanium bromide is a complex organic compound that features a bipyridine moiety linked to a triphenylphosphonium group via a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([2,2’-Bipyridin]-5-yl)methylphosphanium bromide typically involves the reaction of 2,2’-bipyridine with a methylating agent to introduce the methyl group. This intermediate is then reacted with triphenylphosphine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for ([2,2’-Bipyridin]-5-yl)methylphosphanium bromide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
([2,2’-Bipyridin]-5-yl)methylphosphanium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ([2,2’-Bipyridin]-5-yl)methylphosphanium bromide is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, ([2,2’-Bipyridin]-5-yl)methylphosphanium bromide has potential applications in drug delivery systems. Its ability to form complexes with various drugs can enhance their stability and bioavailability.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which ([2,2’-Bipyridin]-5-yl)methylphosphanium bromide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The bipyridine moiety acts as a chelating agent, while the triphenylphosphonium group enhances the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
[2,2’-Bipyridine]: A simpler analog that lacks the triphenylphosphonium group.
[Triphenylphosphine]: A related compound that does not contain the bipyridine moiety.
[Methyltriphenylphosphonium bromide]: Similar in structure but lacks the bipyridine component.
Uniqueness
What sets ([2,2’-Bipyridin]-5-yl)methylphosphanium bromide apart is its combination of bipyridine and triphenylphosphonium groups. This unique structure allows it to participate in a wider range of chemical reactions and form more stable complexes compared to its simpler analogs.
Properties
CAS No. |
121955-17-7 |
|---|---|
Molecular Formula |
C29H24BrN2P |
Molecular Weight |
511.4 g/mol |
IUPAC Name |
triphenyl-[(6-pyridin-2-ylpyridin-3-yl)methyl]phosphanium;bromide |
InChI |
InChI=1S/C29H24N2P.BrH/c1-4-12-25(13-5-1)32(26-14-6-2-7-15-26,27-16-8-3-9-17-27)23-24-19-20-29(31-22-24)28-18-10-11-21-30-28;/h1-22H,23H2;1H/q+1;/p-1 |
InChI Key |
YDGQJPYDLFAESI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CN=C(C=C2)C3=CC=CC=N3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


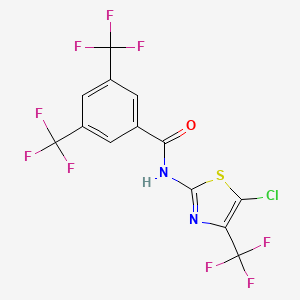
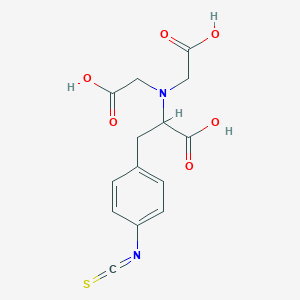


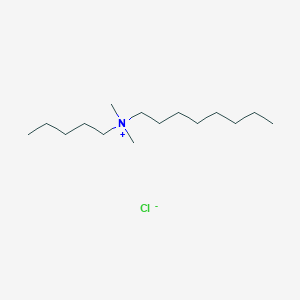
![3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14280457.png)
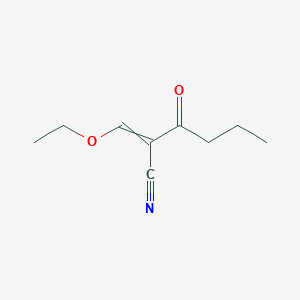
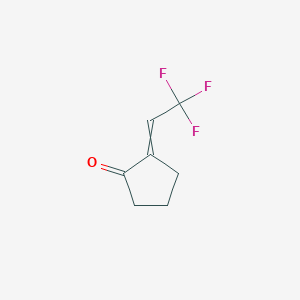
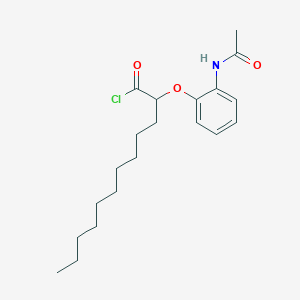
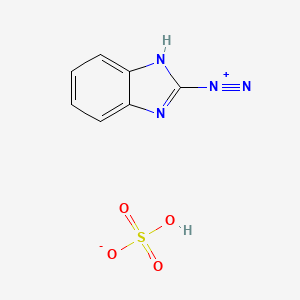
![3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one](/img/structure/B14280502.png)
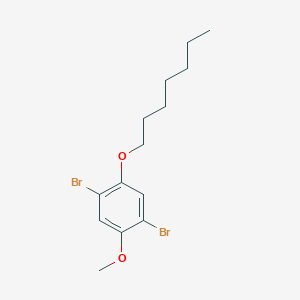
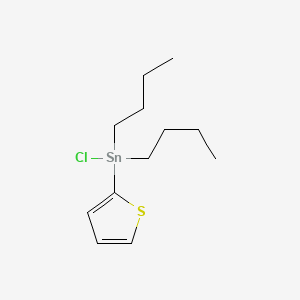
![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)
